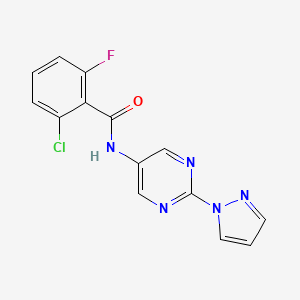
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” is a complex organic compound that contains several functional groups. It has a pyrazole group (a five-membered ring with two nitrogen atoms), a pyrimidine group (a six-membered ring with two nitrogen atoms), a benzamide group (a benzene ring attached to an amide group), and halogen atoms (chlorine and fluorine) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and pyrimidine rings would contribute to the compound’s aromaticity, while the amide group would introduce polarity. The halogen atoms would also affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the halogen atoms could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Antibacterial Activity
The compound exhibits potential as an antibacterial agent. Imidazole derivatives, which share a similar heterocyclic structure, have been reported to show significant antibacterial properties . This suggests that our compound of interest could be synthesized and tested against various bacterial strains to assess its efficacy in inhibiting bacterial growth or killing bacteria.
Antimycobacterial Potential
Compounds with an imidazole moiety have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Given the structural similarity, “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” could be synthesized and tested for its potential to treat tuberculosis.
Anti-inflammatory Properties
Imidazole derivatives are known to possess anti-inflammatory properties . The compound could be utilized in the development of new anti-inflammatory drugs, potentially offering a novel mechanism of action or improved pharmacokinetics over existing medications.
Antitumor Activities
The structural framework of imidazole is present in many compounds that exhibit antitumor activities . Research could focus on synthesizing this compound and testing its efficacy in various cancer cell lines to determine its potential as an anticancer agent.
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this stress are valuable. Pyrazoline derivatives, which are structurally related to our compound, have shown antioxidant activities . This suggests that “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” might also serve as an effective antioxidant.
Neuroprotective Potential
Studies on pyrazoline derivatives have indicated their potential in neuroprotection by affecting acetylcholinesterase activity and malondialdehyde levels . This compound could be investigated for its neuroprotective effects, particularly in conditions characterized by oxidative stress and cholinergic dysfunction.
Chemotherapeutic Value
Heterocyclic compounds, such as imidazole derivatives, have high chemotherapeutic values and are used in the treatment of infectious diseases . The compound could be synthesized and tested for its potential use in chemotherapy, especially for drug-resistant infections.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-3-1-4-11(16)12(10)13(22)20-9-7-17-14(18-8-9)21-6-2-5-19-21/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNALJNNTXEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
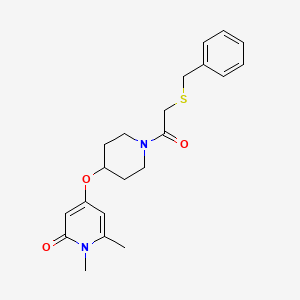


![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)
![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)
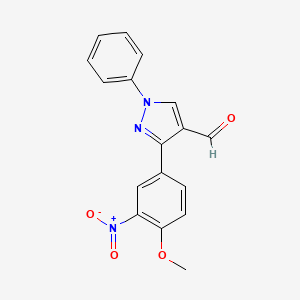
![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)
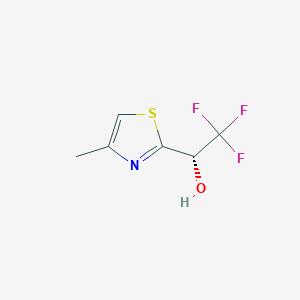
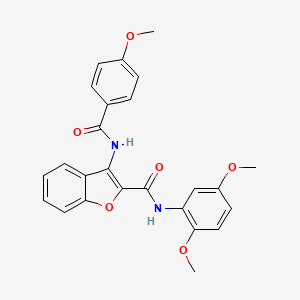
![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)

